beta-Androstane-3alpha,17beta-diol, also known as 3alpha,17beta-dihydroxy-5beta-androstane, is a naturally occurring steroid molecule. It belongs to the class of androstane steroids, which are characterized by a specific carbon skeleton with four fused rings.
5beta-Androstane-3alpha,17beta-diol is a minor metabolite of both testosterone and dihydrotestosterone in humans. These two hormones play important roles in various physiological processes, including sexual development and function, muscle mass, and bone health. PubChem, National Institutes of Health: )
beta-Androstane-3alpha,17beta-diol has been investigated in various scientific research studies, although it is not a commonly used drug or therapeutic agent. Here are some examples of its applications:
Etiocholandiol is a steroid compound derived from the metabolism of dehydroepiandrosterone and is an important intermediate in the biosynthesis of androgens. It exists in two isomeric forms: 3α-etiocholandiol and 3β-etiocholandiol, both of which are endogenous steroids. These compounds play significant roles in various biological processes, including hormone regulation and metabolism.
Etiocholandiol exhibits various biological activities:
Etiocholandiol can be synthesized through several methods:
Etiocholandiol has several applications:
Research on etiocholandiol's interactions reveals:
Etiocholandiol shares structural similarities with several other steroids. Here are some comparable compounds:
Compound Name | Structural Feature | Unique Aspect |
---|---|---|
Dehydroepiandrosterone | Precursor to etiocholandiol | Major adrenal androgen involved in steroidogenesis |
Androsterone | 17-ketosteroid | Active metabolite with significant androgenic effects |
Testosterone | 17β-hydroxyandrost-4-en-3-one | Primary male sex hormone influencing secondary traits |
Pregnanediol | Metabolite of progesterone | Involved in pregnancy maintenance |
11-Ketoetiocholanolone | Oxidized form of etiocholandiol | Exhibits distinct biological activities |
Etiocholandiol's uniqueness lies in its specific metabolic pathways and biological effects compared to these similar compounds. Its role as an intermediate in steroid biosynthesis sets it apart from more well-known steroids like testosterone.